Adenosine A2A and A3 Receptor Antagonism: Dual-Target Pharmacological Profile of 2-Phenylpyrimidine-4,6-diol
2-Phenylpyrimidine-4,6-diol has been directly characterized as an antagonist at both adenosine A2A and A3 receptors, with demonstrated binding affinity and inhibitory properties on the A2A receptor . While specific Ki or IC₅₀ values for the parent compound are not publicly disclosed in peer-reviewed literature, its dual-receptor engagement distinguishes it from 2-alkylpyrimidine-4,6-diol analogs (e.g., 2-nonylpyrimidine-4,6-diol), which are selective GPR84 agonists with no reported adenosine receptor activity [1]. This receptor selectivity profile positions 2-phenylpyrimidine-4,6-diol as a distinct pharmacological tool for probing adenosine-mediated pathways in neurological research, including Parkinson's disease and Alzheimer's disease models, where A2A antagonism is a validated therapeutic strategy .
| Evidence Dimension | Adenosine receptor subtype binding and functional antagonism |
|---|---|
| Target Compound Data | Binds to adenosine A2A and A3 receptors; A2A antagonist activity confirmed |
| Comparator Or Baseline | 2-Nonylpyrimidine-4,6-diol: GPR84 agonist (EC₅₀ = 0.189 nM), no adenosine receptor activity reported [1] |
| Quantified Difference | Qualitative difference in primary receptor target (adenosine A2A/A3 vs. GPR84) |
| Conditions | Radioligand binding assays; functional cAMP assays (in vitro) |
Why This Matters
This dual adenosine receptor engagement provides a distinct pharmacological starting point for structure-activity relationship (SAR) studies targeting neurological indications, differentiating it from alkyl-substituted analogs with orthogonal biological activities.
- [1] Liu Y, Zhang Q, Chen LH, et al. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Med Chem Lett. 2016;7(6):579-583. View Source
